

Application Notes and Protocols for Sulfonylation Reactions Using Methanesulfonyl Chloride

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Compound of Interest

Compound Name: (methylsulfonyl)methanesulfonyl
chloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl chloride (MsCl), often referred to as mesyl chloride, is a highly reactive organosulfur compound with the chemical formula $\text{CH}_3\text{SO}_2\text{Cl}$.^[1] It serves as a crucial reagent in organic synthesis, primarily for the introduction of the methanesulfonyl (mesyl) group, a transformation known as sulfonylation. This process is of paramount importance in the fields of medicinal chemistry and drug development, where the conversion of alcohols to methanesulfonates (mesylates) transforms a poor leaving group (hydroxyl) into an excellent one, facilitating a variety of subsequent nucleophilic substitution, elimination, and reduction reactions.^[2] Furthermore, the reaction of methanesulfonyl chloride with primary and secondary amines yields highly stable methanesulfonamides, a structural motif present in numerous pharmaceutical agents.^{[2][3]}

These application notes provide detailed protocols for the use of methanesulfonyl chloride in common sulfonylation reactions, along with key safety considerations and a summary of relevant quantitative data.

Properties and Safety Considerations

Methanesulfonyl chloride is a colorless to pale-yellow liquid with a pungent odor.[1][4] It is soluble in polar organic solvents but reacts vigorously with water, alcohols, and many amines.[1]

Safety Precautions: Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[1][5] It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.[4][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.[4] Reactions involving methanesulfonyl chloride can be exothermic and may release toxic fumes of hydrogen chloride and sulfur oxides upon decomposition.[5]

Core Applications: Sulfonylation Reactions

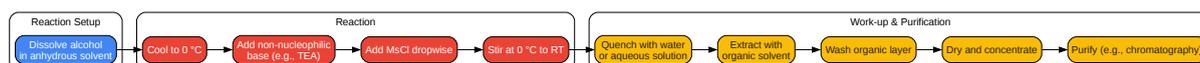
The primary applications of methanesulfonyl chloride in research and development revolve around the formation of methanesulfonates and methanesulfonamides.

Formation of Methanesulfonates from Alcohols

The reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base is a standard method for converting the hydroxyl group into a good leaving group, the mesylate.[2]

Reaction Scheme:

Experimental Workflow for Methanesulfonate Formation



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Caption: General workflow for the synthesis of methanesulfonates.

Detailed Protocol: Mesylation of a Primary Alcohol

This protocol is a representative example for the conversion of an alcohol to a mesylate.^[2]^[7]

Materials:

- Primary alcohol (1.0 eq)
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) (2.0 - 2.5 eq)
- Methanesulfonyl chloride (MsCl) (1.2 - 1.5 eq)
- Water
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Standard glassware for work-up and purification

Procedure:

- Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine to the stirred solution.^[7]

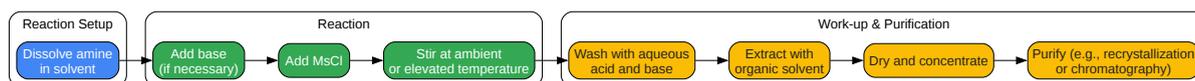
- Add methanesulfonyl chloride dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.[2][7]
- After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methanesulfonate.
- The crude product can be further purified by column chromatography if necessary.

Formation of Methanesulfonamides from Amines

Methanesulfonyl chloride reacts readily with primary and secondary amines to form stable methanesulfonamides.[1]

Reaction Scheme:

Experimental Workflow for Methanesulfonamide Formation



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Caption: General workflow for the synthesis of methanesulfonamides.

Detailed Protocol: Synthesis of a Piperazine Sulfonamide

This protocol describes the synthesis of 1-(methanesulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine.[8]

Materials:

- 1-(2,3,4-Trimethoxybenzyl)piperazine (trimetazidine) (1.0 eq)
- Dichloromethane (DCM)
- Methanesulfonyl chloride (1.0 eq)
- Triethylamine (1.2 eq)
- Diluted hydrochloric acid
- Saturated sodium carbonate solution
- Brine
- Anhydrous sodium sulfate

Equipment:

- Reaction flask
- Magnetic stirrer
- Standard glassware for work-up

Procedure:

- Prepare a solution of trimetazidine (1 mmol, 0.266 g) in dichloromethane (30 mL).[8]
- Add methanesulfonyl chloride (1 mmol) to the solution.[8]
- After 10 minutes, add triethylamine (1.2 mmol, 0.121 g) to the reaction mixture.[8]
- Allow the reaction to proceed for 30 minutes.[8]

- Sequentially wash the solution with diluted hydrochloric acid, a saturated solution of Na_2CO_3 , and brine.[8]
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and evaporate the solvent under reduced pressure to obtain the product.[8]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for sulfonylation reactions using methanesulfonyl chloride.

Table 1: Synthesis of Methanesulfonates

Substrate	Base	Solvent	Temp (°C)	Time	Yield (%)	Reference
Primary Alcohol	Triethylamine	DCM	0 to RT	1-4 h	>90	[2][7]
Secondary Alcohol	Triethylamine	DCM	0 to RT	2-6 h	85-95	[7]

Table 2: Synthesis of Methanesulfonamides

Amine Substrate	Base	Solvent	Temp (°C)	Time	Yield (%)	Reference
1-(2,3,4-Trimethoxybenzyl)pipezazine	Triethylamine	DCM	RT	30 min	93	[8]
General Primary/Secondary Amines	Triethylamine	DCM	0 to RT	1-3 h	High	[1]
Ammonolysis	Gaseous Ammonia	Nitroethane	40-50	-	High	[3]
Ammonolysis	Gaseous Ammonia	Tetrahydrofuran	40-50	-	96.7	[3]

Applications in Drug Development

The sulfonylation reactions described are fundamental in the synthesis of a wide array of pharmaceutical compounds.[3][9] The methanesulfonyl group is a key component in various drug candidates, contributing to their biological activity and pharmacokinetic properties. For instance, sulfonamides are a well-established class of therapeutic agents with diverse applications.[5][10] The conversion of alcohols to mesylates is a critical step in the synthesis of complex molecules, enabling the construction of intricate molecular architectures found in modern therapeutics.[2][9]

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